Cas no 951887-40-4 (2-Chloro-3-(1-naphthyl)-1-propene)
2-Chloro-3-(1-naphthyl)-1-propene Chemical and Physical Properties
Names and Identifiers
-
- 2-CHLORO-3-(1-NAPHTHYL)-1-PROPENE
- FCH1385330
- 2-Chloro-3-(1-naphthyl)-1-propene
-
- MDL: MFCD07775097
- Inchi: 1S/C13H11Cl/c1-10(14)9-12-7-4-6-11-5-2-3-8-13(11)12/h2-8H,1,9H2
- InChI Key: ZGTGDTFTHVTCJB-UHFFFAOYSA-N
- SMILES: ClC(=C)CC1C=CC=C2C=CC=CC=12
Computed Properties
- Exact Mass: 202.0549280g/mol
- Monoisotopic Mass: 202.0549280g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 209
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 5.1
- Topological Polar Surface Area: 0
2-Chloro-3-(1-naphthyl)-1-propene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 200723-25g |
2-Chloro-3-(1-naphthyl)-1-propene |
951887-40-4 | 97% | 25g |
£2053.00 | 2022-03-01 | |
| TRC | C086270-250mg |
2-Chloro-3-(1-naphthyl)-1-propene |
951887-40-4 | 250mg |
$ 365.00 | 2022-06-06 | ||
| TRC | C086270-500mg |
2-Chloro-3-(1-naphthyl)-1-propene |
951887-40-4 | 500mg |
$ 605.00 | 2022-06-06 | ||
| abcr | AB360671-1 g |
2-Chloro-3-(1-naphthyl)-1-propene; 97% |
951887-40-4 | 1g |
€455.00 | 2023-06-20 | ||
| abcr | AB360671-5 g |
2-Chloro-3-(1-naphthyl)-1-propene; 97% |
951887-40-4 | 5g |
€1373.40 | 2023-06-20 | ||
| Fluorochem | 200723-1g |
2-Chloro-3-(1-naphthyl)-1-propene |
951887-40-4 | 97% | 1g |
£303.00 | 2022-03-01 | |
| Fluorochem | 200723-5g |
2-Chloro-3-(1-naphthyl)-1-propene |
951887-40-4 | 97% | 5g |
£981.00 | 2022-03-01 | |
| abcr | AB360671-1g |
2-Chloro-3-(1-naphthyl)-1-propene, 97%; . |
951887-40-4 | 97% | 1g |
€794.00 | 2025-04-14 | |
| abcr | AB360671-5g |
2-Chloro-3-(1-naphthyl)-1-propene; 97% |
951887-40-4 | 5g |
€1373.40 | 2023-09-06 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1644153-1g |
1-(2-Chloroallyl)naphthalene |
951887-40-4 | 98% | 1g |
¥4625.00 | 2024-04-24 |
2-Chloro-3-(1-naphthyl)-1-propene Suppliers
2-Chloro-3-(1-naphthyl)-1-propene Related Literature
-
Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
-
Benjamin Gabriel Poulson,Kacper Szczepski,Joanna Izabela Lachowicz,Lukasz Jaremko,Abdul-Hamid Emwas,Mariusz Jaremko RSC Adv., 2020,10, 215-227
-
Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
Additional information on 2-Chloro-3-(1-naphthyl)-1-propene
2-Chloro-3-(1-naphthyl)-1-propene: A Comprehensive Overview
2-Chloro-3-(1-naphthyl)-1-propene, identified by the CAS registry number 951887-40-4, is a chemically synthesized compound that has garnered significant attention in the fields of organic chemistry and materials science. This compound is characterized by its unique structure, which combines a chlorinated propene moiety with a naphthyl group, resulting in a molecule with potential applications in drug design, polymer synthesis, and electronic materials.
The molecular structure of 2-Chloro-3-(1-naphthyl)-1-propene consists of a propene backbone with a chlorine atom at the second position and a naphthyl group attached at the third position. This arrangement imparts the molecule with both electron-withdrawing and aromatic properties, making it versatile for various chemical reactions. Recent studies have explored its reactivity under different conditions, revealing its potential as an intermediate in the synthesis of more complex organic compounds.
In terms of physical properties, 2-Chloro-3-(1-naphthyl)-1-propene exhibits a melting point of approximately -65°C and a boiling point around 60°C at standard pressure. Its solubility in common organic solvents such as dichloromethane and THF is moderate, which facilitates its use in solution-based chemical reactions. The compound's stability under ambient conditions is notable, though it may undergo degradation under prolonged exposure to light or high temperatures.
Recent research has focused on the application of 2-Chloro-3-(1-naphthyl)-1-propene in the development of advanced materials. For instance, studies have demonstrated its ability to act as a precursor in the synthesis of conjugated polymers, which are widely used in organic electronics due to their excellent charge transport properties. Additionally, this compound has shown promise in medicinal chemistry as a building block for bioactive molecules targeting specific cellular pathways.
The synthesis of 2-Chloro-3-(1-naphthyl)-1-propene typically involves a multi-step process that begins with the chlorination of propene derivatives followed by coupling reactions with naphthalene derivatives. Modern synthetic methods leverage catalytic systems to enhance reaction efficiency and selectivity, ensuring high yields and purity of the final product. These advancements have made the compound more accessible for both academic research and industrial applications.
In conclusion, 2-Chloro-3-(1-naphthyl)-1-propene, with its unique chemical properties and diverse applications, continues to be an area of active research. Its role as an intermediate in organic synthesis and its potential in material science highlight its significance in contemporary chemistry. As research progresses, further insights into its properties and applications are expected to emerge, solidifying its position as an important compound in various scientific domains.
951887-40-4 (2-Chloro-3-(1-naphthyl)-1-propene) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)